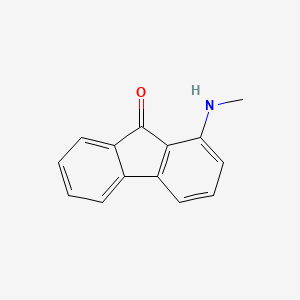

1-(Methylamino)-9H-fluoren-9-one

Description

Overview of the Fluorenone Scaffold in Contemporary Chemical Research

The 9H-fluoren-9-one, or simply fluorenone, framework is a tricyclic aromatic ketone that serves as a versatile and privileged scaffold in modern chemical research. Its rigid, planar structure and unique electronic properties make it an attractive building block in materials science and medicinal chemistry. nih.gov Fluorenones are known for their intriguing and tunable photophysical and physicochemical properties, which are key to their diverse applications. nih.gov They are integral components in the development of organic light-emitting diodes (OLEDs), polymers, and dyes. nist.gov Furthermore, the fluorenone core is present in a variety of biologically active molecules, demonstrating its importance in the design of new therapeutic agents. chemspider.com

Rationale for Investigating Substituted Fluorenones with Amine Functionality

The introduction of an amine functionality onto the fluorenone scaffold dramatically alters its electronic and photophysical properties. Aminofluorenones often exhibit enhanced fluorescence quantum yields and strong emissive properties, making them valuable for applications in optoelectronics and as fluorescent probes. The nitrogen atom can act as a donor in a donor-acceptor system, leading to interesting charge-transfer characteristics. This has spurred research into their use in resistive memory devices and as photosensitizers. Moreover, the amine group provides a handle for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Historical Context of Aminofluorenones in Organic Synthesis and Functional Materials Science

The study of fluorenone and its derivatives dates back over a century. Historically, the synthesis of fluorenones has been approached through various classical methods, including the oxidation of fluorene (B118485) and the cyclization of benzoic acid derivatives. nih.gov The introduction of amino groups has been a strategic modification to tune the properties of the fluorenone core. For instance, 3-aminofluorenone derivatives have been extensively studied for their enhanced quantum yield and emissive properties. In the realm of materials science, the unique electronic characteristics of aminofluorenones have been harnessed to create novel functional materials with specific optical and electronic behaviors.

Current Research Landscape and Unaddressed Challenges Pertaining to 1-(Methylamino)-9H-fluoren-9-one

A comprehensive review of the current scientific literature reveals a significant void concerning the specific compound This compound . While there is extensive research on other aminofluorenone isomers and N-substituted derivatives, this particular compound is conspicuously absent from detailed studies. There are no readily available, specific methods for its synthesis, nor are its spectroscopic and physicochemical properties well-documented. This lack of information presents a clear challenge, as the specific substitution pattern can have a profound impact on the molecule's behavior. The absence of dedicated research on this compound means that its potential contributions to materials science, medicinal chemistry, or other fields remain entirely unexplored. This represents a clear and unaddressed area within the broader field of fluorenone chemistry, inviting future investigation into its synthesis and characterization.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

1-(methylamino)fluoren-9-one |

InChI |

InChI=1S/C14H11NO/c1-15-12-8-4-7-10-9-5-2-3-6-11(9)14(16)13(10)12/h2-8,15H,1H3 |

InChI Key |

DGHBADKOOVNWMI-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C(=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methylamino 9h Fluoren 9 One and Its Structural Analogs

Direct Synthetic Approaches to the 1-Methylamino Moiety on the Fluorenone Core

Introducing the methylamino group directly onto a pre-formed fluorenone framework presents a distinct set of challenges and opportunities. These methods rely on the functionalization of the aromatic ring system.

Amination Reactions and Mechanistic Considerations

Direct C-H amination on the electron-deficient fluorenone core is challenging. A more viable strategy involves the amination of a pre-functionalized fluorenone, such as a 1-halofluorenone. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this transformation. This reaction typically involves the palladium-catalyzed coupling of an amine (methylamine in this case) with an aryl halide or triflate.

The catalytic cycle for this process generally involves:

Oxidative Addition: The active Pd(0) catalyst adds to the 1-halo-9H-fluoren-9-one, forming a Pd(II) complex.

Amine Coordination and Deprotonation: Methylamine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired 1-(methylamino)-9H-fluoren-9-one is eliminated from the metal center, regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Reductive Amination Strategies for Carbonyl Precursors

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.gov In the context of the fluorenone system, this reaction primarily targets the C9 carbonyl group.

The process involves the reduction of 9-fluorenone (B1672902) in the presence of methylamine. youtube.com The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a hydride source, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This would yield 9-(methylamino)-9H-fluorene. To obtain the target compound, a subsequent oxidation step would be required to re-form the C9 ketone, a process that could be achieved using mild oxidizing agents. This multi-step approach, while indirect for substituting the 1-position, is a fundamental transformation of the fluorenone core.

Precursor-Based Synthesis of the Fluorenone Framework with Integrated Methylamino Groups

An alternative and often more efficient strategy involves constructing the fluorenone ring from precursors that already contain the required methylamino substituent. This approach allows for greater control over the final substitution pattern.

Cyclization Reactions Utilizing Methylamino-Substituted Biphenyls

A powerful method for constructing the fluorenone skeleton is the intramolecular cyclization of substituted biphenyls. To synthesize this compound, a suitable precursor would be a 2-substituted biphenyl (B1667301) bearing a methylamino group at the desired position, such as 2'-carboxy-N-methyl-[1,1'-biphenyl]-2-amine.

A notable metal-free approach involves the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.gov This method utilizes a radical-based mechanism to achieve cross-dehydrogenative coupling (CDC) and is compatible with various functional groups. nih.govnih.gov The reaction of an N-methyl-2-(aminomethyl)biphenyl derivative under these conditions would proceed via an acyl radical intermediate, which undergoes intramolecular cyclization to form the tricyclic fluorenone core. nih.gov

| Substrate | Product | Yield (%) |

|---|---|---|

| N-methyl-2-(aminomethyl)biphenyl | 9H-fluoren-9-one | 6 (GC-MS yield) |

| 2-(Aminomethyl)biphenyl | 9H-fluoren-9-one | 22 |

| 2-(Hydroxymethyl)biphenyl | 9H-fluoren-9-one | 60 |

| 2-Formylbiphenyl | 9H-fluoren-9-one | 26 |

Transition-Metal-Catalyzed Methodologies for Fluorenone Ring Formation

Transition-metal catalysis has become one of the most efficient strategies for synthesizing the fluorene (B118485) and fluorenone framework. nih.gov Palladium-catalyzed reactions are particularly prominent. One such method is the cyclocarbonylation of o-halobiaryls, where a carbon monoxide molecule is incorporated to form the C9 ketone. organic-chemistry.org This reaction proceeds smoothly under a CO atmosphere with commercially available aryl halides and arylboronic acids, showing good functional group tolerance. organic-chemistry.org For the synthesis of the target molecule, a starting material like 2-bromo-2'-(methylamino)biphenyl could undergo palladium-catalyzed carbonylation to yield this compound.

Other transition metals like rhodium have also been employed. Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids provides an efficient route to fluorenones. organic-chemistry.org This reaction avoids the need for carbon monoxide gas, relying on the intramolecular cyclization of a pre-existing carboxylic acid group on the biphenyl precursor.

| Catalyst/Reagent | Precursor Type | Description |

|---|---|---|

| Palladium(II) acetate (B1210297) / CO | Aryl Halides and Arylboronic Acids | Carbonylative multiple C-C bond formation to construct substituted fluoren-9-ones. |

| Palladacycle Complex | 2-Bromobenzaldehydes and Arylboronic Acids | Sequential reaction involving addition and cyclization via C-H activation. |

| Palladium(II) chloride / CO | o-Halobiaryls | Cyclocarbonylation that tolerates both electron-donating and withdrawing groups. |

| Rhodium Complex | Biarylcarboxylic Acids | Intramolecular acylation providing an efficient approach to fluorenones. |

Photoredox Catalysis in Fluorenone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for organic synthesis, enabling unique reaction pathways under mild conditions. mdpi.comyoutube.com In fluorenone synthesis, photoredox methods have been successfully applied to the intramolecular cyclization of biarylcarboxylic acids. organic-chemistry.org This process typically involves the generation of a highly reactive acyl radical from the carboxylic acid precursor, which then rapidly undergoes intramolecular cyclization onto the adjacent aryl ring to form the fluorenone structure. organic-chemistry.org

Iridium-based complexes are often used as photocatalysts due to their favorable redox potentials and photostability. rsc.org In some systems, the iridium catalyst can play a dual role, acting as both the photoredox initiator and a transition metal catalyst to facilitate the final aromatization step, which may involve hydrogen evolution. rsc.org This approach offers high yields and excellent functional group compatibility, making it a promising strategy for the synthesis of complex fluorenones, including those with amine substituents.

Derivatization Strategies from Parent 1-Aminofluoren-9-one

The primary precursor for the synthesis of this compound is 1-amino-9H-fluoren-9-one. This starting material provides a reactive primary amino group that can be selectively modified. The synthesis of 1-aminofluoren-9-one itself typically begins with the nitration of fluorenone, followed by the reduction of the resulting nitro-intermediate to the primary amine. The subsequent derivatization of this primary amine is a key step in obtaining the target molecule.

The introduction of a methyl group onto the nitrogen atom of 1-aminofluoren-9-one is a critical step in the synthesis of this compound. This transformation can be accomplished through several N-alkylation methods.

Direct N-Methylation: Direct methylation of the primary amine can be achieved using various methylating agents. Reagents such as dimethyl sulfate (B86663) or methyl iodide are effective but are also toxic and can lead to over-methylation, producing a quaternary ammonium (B1175870) salt. More contemporary and controlled methods are often preferred. For instance, the use of dimethyl carbonate in the presence of a suitable catalyst offers a greener alternative. acs.org Another approach involves the use of formic acid and triethylamine (B128534) in dimethylsulfoxide (DMSO), which can provide the N-methylated product with high yield. google.com

Reductive Amination: A highly selective method for the synthesis of this compound is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of 1-aminofluoren-9-one with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is selective for the imine in the presence of the ketone functionality on the fluorenone core. masterorganicchemistry.com

Once this compound is synthesized, the secondary amino group can undergo further derivatization, such as acylation.

N-Acylation: The secondary amine of this compound can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. youtube.com For example, reaction with acetyl chloride would yield N-acetyl-N-methyl-1-aminofluoren-9-one. This acylation can serve as a protective strategy for the amine or be used to introduce further functional complexity into the molecule. youtube.com Nickel(II)-catalyzed N-acylation protocols using N,N-dimethylacetamide (DMA) as the acylating agent in the presence of imidazole (B134444) have also been developed for aromatic amines. organic-chemistry.org

Further functionalization of the fluorenone backbone of this compound can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the deactivating carbonyl group and the activating methylamino group. libretexts.orgyoutube.com

The methylamino group is a strong activating group and an ortho, para-director, while the ketone is a deactivating group and a meta-director. youtube.comyoutube.com The positions ortho and para to the powerful methylamino group (positions 2 and 4) are therefore highly activated towards electrophilic attack. The influence of the methylamino group generally dominates, directing incoming electrophiles to these positions.

Common electrophilic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like bromine in acetic acid or N-bromosuccinimide.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, the strongly activating amino group can lead to side reactions with the Lewis acid catalyst in Friedel-Crafts reactions, often requiring protection of the amino group before proceeding. youtube.com

The precise outcome of these reactions can be influenced by the specific reaction conditions, and careful optimization is required to achieve the desired regioselectivity.

Purification and Isolation Techniques in the Synthesis of this compound

The purification of this compound from the reaction mixture is essential to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. google.com A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. For fluorenone derivatives, solvents such as ethanol, ethyl acetate, or toluene (B28343) are often employed. google.comnih.gov

Chromatography:

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. For fluorenone derivatives, a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used as the eluent. google.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reversed-phase HPLC is a powerful tool. In this technique, a non-polar stationary phase is used with a polar mobile phase. For instance, a method for separating 1-aminofluoren-9-one utilizes a mobile phase of acetonitrile (B52724) and water with an acid modifier, which could be adapted for its methylated derivative. nih.gov

The following table summarizes common purification techniques applicable to this compound.

Comparative Analysis of Synthetic Efficiency and Selectivity in Obtaining this compound

The synthesis of this compound can be approached through different N-alkylation strategies starting from 1-aminofluoren-9-one. The efficiency and selectivity of these methods are key considerations for practical applications.

Direct Methylation vs. Reductive Amination:

Reductive Amination: This method is generally more selective for mono-alkylation. The reaction can be performed in a single pot, and by controlling the stoichiometry of the aldehyde, the formation of the tertiary amine can be minimized. masterorganicchemistry.com The choice of reducing agent is crucial; NaBH₃CN or NaBH(OAc)₃ are preferred as they are milder and more selective than NaBH₄, reducing the risk of reducing the ketone on the fluorenone core. masterorganicchemistry.com

Hydrogen Borrowing Catalysis: A more modern and atom-economical approach is hydrogen borrowing catalysis, where an alcohol (methanol in this case) serves as the alkylating agent. researchgate.net This method, often catalyzed by ruthenium or iridium complexes, generates water as the only byproduct. nih.govorganic-chemistry.org While highly efficient and green, the catalysts can be expensive, and the reaction conditions may require careful optimization.

The following table provides a comparative overview of these synthetic methods.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Crystallographic Techniques

The precise arrangement of atoms and functional groups within 1-(Methylamino)-9H-fluoren-9-one is determined using a combination of powerful analytical methods. These techniques provide complementary information, allowing for a comprehensive understanding of its chemical structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for probing the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the fluorenone core will appear as a complex pattern of multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-donating methylamino group at the C1 position. The proton of the amino group (N-H) is anticipated to show a characteristic signal whose chemical shift can be affected by solvent and concentration, indicative of its involvement in hydrogen bonding. The methyl group protons will give rise to a singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 8.0 | Multiplet |

| NH | Variable | Singlet (broad) |

| CH₃ | ~3.0 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) of the fluorenone moiety is expected to be the most downfield signal, typically appearing above δ 190 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon atom attached to the methylamino group (C1) showing a significant upfield shift due to the electron-donating nature of the nitrogen atom. The methyl carbon will be observed at the most upfield region of the spectrum. For comparison, the parent compound, 9-fluorenone (B1672902), exhibits a carbonyl signal at approximately 193.8 ppm and aromatic signals ranging from 120.2 to 144.3 ppm. nih.govchemicalbook.comspectrabase.com The presence of the methylamino group at C1 in the target molecule is expected to cause a notable shift in the resonance of the surrounding carbon atoms compared to the unsubstituted fluorenone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | > 190 |

| Aromatic C | 110 - 150 |

| C-N | ~150 |

| CH₃ | ~30 |

Note: These are predicted values based on the analysis of related structures and may vary.

Vibrational Spectroscopic Characterization using Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For the parent 9-fluorenone, this band appears around 1710-1720 cm⁻¹. nist.govnist.gov The presence of the electron-donating methylamino group at the C1 position is likely to cause a slight shift in this frequency. The N-H stretching vibration of the methylamino group is expected to appear as a medium to sharp band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will likely be observed in the 1250-1350 cm⁻¹ region. Additionally, the C-H stretching vibrations of the aromatic rings and the methyl group will be present around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically show strong Raman signals, aiding in the characterization of the fluorenone core.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch | 1700 - 1720 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) within the same molecule raises the possibility of intramolecular hydrogen bonding in this compound. The formation of a hydrogen bond between the N-H proton and the C=O oxygen would create a five-membered ring, which can significantly influence the molecule's conformation and spectroscopic properties.

In the IR spectrum, the presence of a strong intramolecular hydrogen bond would be evidenced by a broadening and a shift to lower frequency of the N-H stretching band. rsc.orgmdpi.com It would also likely cause a slight red-shift (lower frequency) of the C=O stretching vibration. The existence and strength of such an intramolecular hydrogen bond can be further investigated by studying the effect of solvent polarity on the NMR and IR spectra. In non-polar solvents, the intramolecular hydrogen bond is expected to be more prominent, while in polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent may compete with or disrupt the intramolecular interaction. nih.govresearchgate.net This phenomenon is crucial for understanding the behavior of the molecule in different chemical environments.

Electronic Structure Probing via Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, this analysis provides insights into the influence of the methylamino group on the electronic structure of the fluorenone system.

Band Assignments and Charge Transfer (CT) Transitions

The UV-Vis absorption spectrum of this compound, when compared to the parent 9-fluorenone, is anticipated to show distinct features. The spectrum of 9-fluorenone typically exhibits bands corresponding to π-π* and n-π* transitions. The introduction of the electron-donating methylamino group at the 1-position is expected to induce a significant intramolecular charge transfer (ICT) character in the electronic transitions.

This ICT would likely manifest as a new, lower-energy absorption band or a significant red-shift (bathochromic shift) of the existing π-π* bands. This is due to the transfer of electron density from the nitrogen lone pair of the methylamino group to the electron-withdrawing carbonyl group of the fluorenone core upon electronic excitation. The n-π* transition, associated with the carbonyl oxygen's lone pair, might be obscured by the more intense charge transfer bands.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

|---|---|---|

| ~380 | ~5,000 | Intramolecular Charge Transfer (ICT) |

| ~290 | ~20,000 | π-π* |

Solvatochromic Studies of Electronic Transitions

Solvatochromism, the change in the position, intensity, and shape of an absorption band with a change in solvent polarity, is a key method to study the nature of electronic transitions. For a molecule like this compound with expected ICT character, the effect of solvent polarity on its UV-Vis spectrum would be pronounced.

It is hypothesized that the ICT band would exhibit a positive solvatochromic shift (a red-shift) as the solvent polarity increases. This is because the excited state, having a more polar character due to charge separation, is stabilized to a greater extent by polar solvents than the ground state. By plotting the absorption maximum (νmax) against a solvent polarity function (like the Lippert-Mataga equation), one could estimate the change in the dipole moment upon excitation, providing quantitative evidence for the charge transfer nature of the transition.

Mass Spectrometric (MS) Methodologies for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 209. The fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals.

Table 2: Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 209 | [C₁₄H₁₁NO]⁺˙ (M⁺˙) | - |

| 180 | [C₁₃H₈O]⁺˙ | •CH₃N |

| 152 | [C₁₂H₈]⁺˙ | CO |

Note: This table represents a predicted fragmentation pattern. Actual experimental data is required for confirmation.

The initial fragmentation could involve the loss of a methyl radical (•CH₃) followed by the elimination of HCN, or the loss of the entire methylamino group. Another likely fragmentation pathway is the loss of carbon monoxide (CO) from the molecular ion, a common fragmentation for ketones.

Solid-State Structural Analysis using X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study of this compound would allow for the precise determination of its molecular geometry. Key parameters of interest would be the C-N bond length of the methylamino group and the C=O bond length of the carbonyl group. The planarity of the fluorenone ring system would also be confirmed. The torsion angle between the plane of the methylamino group and the fluorene (B118485) ring would be a critical parameter, as it influences the extent of electronic conjugation and, consequently, the ICT character.

Conformational Studies in Crystalline Environments

Currently, detailed crystallographic data for this compound is not available in publicly accessible crystallographic databases. While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions, no published studies were found that specifically report the crystal structure of this compound.

The parent compound, 9-fluorenone, has been the subject of crystallographic studies. These investigations reveal a largely planar tricyclic system. It is anticipated that the introduction of a methylamino group at the 1-position would induce some changes in the molecular packing and conformation due to its electronic and steric effects. The amino group could participate in hydrogen bonding, which would significantly influence the crystal lattice.

Without specific experimental data for this compound, any detailed discussion on its crystalline conformation, including specific bond lengths, angles, and intermolecular interactions, would be speculative. Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the precise solid-state structure of this compound.

Data Tables

As no specific crystallographic data for this compound could be located, a data table for this compound cannot be generated at this time.

Reactivity and Reaction Pathways of 1 Methylamino 9h Fluoren 9 One

Photochemical Reactivity and Excited State Dynamics

The photochemistry of fluorenone and its derivatives has been a subject of significant interest due to the sensitivity of their excited state dynamics to their environment and substitution patterns. The introduction of a methylamino group at the 1-position is expected to significantly modulate the photochemical behavior of the fluorenone core.

Photolysis Mechanisms and Product Formation

Upon absorption of UV light, 9-fluorenone (B1672902) can undergo photoreduction in the presence of a hydrogen donor. For instance, in acetonitrile (B52724), 9-fluorenone undergoes photoreduction via hydrogen abstraction from the solvent to yield fluoren-9-ol and succinonitrile. granthaalayahpublication.org The specific photolysis mechanism for 1-(methylamino)-9H-fluoren-9-one has not been detailed in the available literature. However, it is plausible that it could undergo similar photoreduction pathways.

The electron-donating methylamino group may also introduce new reaction pathways. For example, photoinduced electron transfer processes could become more significant. The specific products formed during the photolysis of this compound would depend on the solvent, the presence of oxygen, and the irradiation wavelength.

Investigation of Singlet and Triplet Excited States

The electronic states of most organic molecules can be categorized as either singlet states, where all electron spins are paired, or triplet states, where one set of electron spins is unpaired. upenn.edu In an excited singlet state, the electron is promoted with the same spin orientation as it had in the ground state. In a triplet excited state, the promoted electron has the same spin orientation as the other unpaired electron. libretexts.org

For the parent 9-fluorenone, the nature of the lowest singlet excited state (S1) is solvent-dependent, being n-π* in nonpolar solvents and π-π* in polar solvents. In nonpolar environments, it exhibits a high triplet quantum yield due to efficient intersystem crossing (ISC) from the S1 state. researchgate.net

The presence of an electron-donating group, such as an amino group, on the fluorenone nucleus has been shown to promote internal conversion (IC) from the S1 state, a non-radiative process that competes with fluorescence and intersystem crossing. researchgate.net This suggests that this compound may have a lower triplet quantum yield compared to the parent fluorenone, particularly in polar solvents. The methylamino group would likely stabilize the π-π* excited state, further influencing the relative energies of the singlet and triplet states.

Time-Resolved Spectroscopic Studies of Transient Intermediates

Time-resolved spectroscopy is a powerful technique for studying the dynamics of short-lived intermediates in photochemical reactions. wikipedia.orgunipr.itnih.gov For 9-fluorenone, ultrafast time-resolved studies have revealed details of its excited-state relaxation, including Franck-Condon relaxation and internal conversion dynamics.

While specific time-resolved spectroscopic data for this compound is not available, such studies would be invaluable for elucidating its excited-state dynamics. These experiments could directly observe the transient species involved, such as the singlet and triplet excited states, and any radical ions or other intermediates that may form upon photolysis. This would provide crucial information on the rates of intersystem crossing, internal conversion, and any photochemical reactions.

Influence of Solvent Polarity on Photochemical Pathways

The polarity of the solvent is known to have a profound effect on the photochemical reactions of fluorenone. granthaalayahpublication.org For substituted fluorenones, solvent polarity can influence the energies of the excited states and the stability of any charged intermediates, thereby altering the reaction pathways.

A study on 2-amino-7-nitro-fluorene, a related compound, demonstrated that the intensity of its synchronous fluorescence decreases as the dielectric constant and dipole moment of the solvent increase. mdpi.com This is attributed to a large change in the dipole moment upon excitation. It is reasonable to expect that this compound would also exhibit significant solvatochromic effects due to the presence of the polar methylamino and carbonyl groups. In polar solvents, pathways involving charge-separated intermediates may be favored. Conversely, in non-polar solvents, radical-based mechanisms might be more prevalent. The hydrogen bonding capability of the solvent could also play a crucial role in the deactivation of the excited state. researchgate.netresearchgate.net

Thermal Reactivity and Decomposition Pathways

Potential thermal decomposition pathways could involve the cleavage of the methylamino group or reactions involving the carbonyl group at high temperatures. The specific decomposition products would depend on the conditions, such as temperature, pressure, and the presence of other reactive species.

Nucleophilic and Electrophilic Reactions Involving the Fluorenone Carbonyl and Methylamino Moiety

The fluorenone carbonyl group and the methylamino moiety are the primary sites for nucleophilic and electrophilic reactions, respectively.

The carbonyl group in this compound is susceptible to nucleophilic attack. The electron-donating nature of the methylamino group at the 1-position would likely reduce the electrophilicity of the carbonyl carbon compared to unsubstituted 9-fluorenone. Nevertheless, reactions with strong nucleophiles, such as organometallic reagents or reducing agents, are expected to occur at the carbonyl carbon. These reactions would lead to the formation of the corresponding tertiary alcohol or the reduction of the carbonyl group.

The methylamino group, being an electron-donating substituent, activates the fluorenone ring towards electrophilic substitution. The directing effect of the amino group would favor substitution at the ortho and para positions relative to its location. However, the steric hindrance from the adjacent carbonyl group and the fused ring system may influence the regioselectivity of such reactions. Furthermore, the nitrogen atom of the methylamino group itself can act as a nucleophile and react with electrophiles.

Below is a table summarizing the expected reactivity at these key functional groups:

| Functional Group | Type of Reaction | Expected Reactivity | Potential Products |

| Carbonyl Group | Nucleophilic Addition | Susceptible to attack by strong nucleophiles, though reactivity is likely attenuated by the electron-donating methylamino group. | Tertiary alcohols, reduced fluorene (B118485) derivatives. |

| Methylamino Moiety | Electrophilic Aromatic Substitution | The fluorenone ring is activated towards electrophilic attack, with substitution likely directed to positions ortho and para to the methylamino group. | Substituted this compound derivatives. |

| Methylamino Moiety (Nitrogen) | Nucleophilic Attack | The lone pair of electrons on the nitrogen can react with electrophiles. | Quaternary ammonium (B1175870) salts, N-substituted derivatives. |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine functionality in this compound is susceptible to condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). gsconlinepress.com This reaction typically proceeds under acid or base catalysis, or with the application of heat, and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. gsconlinepress.com

The formation of Schiff bases from fluorenone derivatives has been explored for the synthesis of novel compounds with potential biological activities. While specific studies on this compound are not extensively documented in the provided literature, the general principles of Schiff base formation are well-established. gsconlinepress.comijacskros.com The reaction of this compound with an aldehyde or ketone would result in the formation of an N-(9-oxo-9H-fluoren-1-yl)-N-methylimine derivative.

Table 1: Hypothetical Condensation Reactions of this compound

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | N-(9-oxo-9H-fluoren-1-yl)-N-methyl-1-phenylmethanimine |

| Acetone | N-(9-oxo-9H-fluoren-1-yl)-N,1-dimethylmethanimine |

| Salicylaldehyde | 2-(((9-oxo-9H-fluoren-1-yl)(methyl)amino)methylene)phenol |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in the provided search results.

Reactivity of the Fluorenone Ketone Group

The ketone group at the 9-position of the fluorene ring is a key site for various chemical transformations. The electrophilic nature of the carbonyl carbon makes it a target for nucleophilic attack. Reactions such as reduction, oxidation, and addition reactions are characteristic of this functional group.

The reactivity of the fluorenone ketone can be influenced by the substituent at the 1-position. The methylamino group, being electron-donating, may slightly modulate the electrophilicity of the carbonyl carbon.

Oxidative and Reductive Transformations of this compound

The fluorenone moiety can undergo both oxidation and reduction. Aerobic oxidation of fluorene derivatives is a common method for the synthesis of fluorenones. wikipedia.orgrsc.org While this compound already possesses the ketone, the methylamino group could be susceptible to oxidation under certain conditions, potentially leading to N-oxide formation or other oxidative degradation products.

Reduction of the ketone group in fluorenone derivatives can lead to the corresponding alcohol, 9H-fluoren-9-ol. Various reducing agents can be employed for this transformation. Spectroelectrochemical studies on related thioxanthene-9-one derivatives have shown the formation of persistent radical anions and dianions upon electrochemical reduction. rsc.org A similar behavior could be anticipated for this compound, where the ketone group would be the primary site of reduction.

Mechanistic Investigations of Complex Reaction Systems

Mechanistic studies on the reactions of fluorenone and its derivatives often involve computational and experimental approaches to understand the reaction pathways and intermediates. For instance, mechanistic studies on the formation of dibenzofuran (B1670420) from 9-fluorenone have been conducted using molecular orbital theory calculations. mdpi.com

While specific mechanistic investigations for reactions involving this compound are not detailed in the available literature, the general principles of related reactions provide a framework for understanding its behavior. For example, the key steps in aldehyde/ketone-catalyzed C-alkylation of fluorenes involve a condensation reaction to form a 9-alkylidenefluorene intermediate. researchgate.net Similar intermediates could be postulated in reactions involving the ketone group of this compound.

Computational and Theoretical Deep Dive into this compound

Computational and theoretical chemistry provide powerful tools to unravel the intricate electronic structure, behavior, and reactivity of molecules like this compound. Through sophisticated calculations and simulations, scientists can predict and understand its properties at a molecular level, offering insights that complement experimental findings. This article explores the application of these computational methods to elucidate the fundamental characteristics of this compound.

Exploration of 1 Methylamino 9h Fluoren 9 One in Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies Based on Fluorenone Derivatives

The design of supramolecular assemblies using fluorenone derivatives hinges on the molecule's intrinsic properties: its rigid and planar π-conjugated system, its electron-accepting nature, and the functional groups attached to the core. rsc.org The fluorenone skeleton serves as a strong scaffold, promoting the formation of electron-transporting materials and providing thermal stability. rsc.org The molecular design is crucial for achieving new supramolecular structures with specific desired properties, such as those seen in liquid crystals. core.ac.uk

Key design strategies include:

Functionalization: Introducing specific groups, like the methylamino group in 1-(Methylamino)-9H-fluoren-9-one, creates sites for specific interactions such as hydrogen bonding. This donor-acceptor (D-A) character is a common design principle in creating materials with unique photophysical properties. rsc.org

Molecular Geometry: The rigid, planar structure of the fluorenone core facilitates predictable packing and π-π stacking interactions, which are fundamental to self-assembly. rsc.orgnih.gov

Solvophobicity: Attaching long alkyl or alkoxy chains can be used to control solubility and promote self-assembly through solvophobic forces, which is a common strategy in the formation of liquid crystals and organogels. tandfonline.comacs.org

By strategically modifying the fluorenone core, researchers can fine-tune intermolecular forces to guide the self-assembly process towards desired architectures, including one- and two-dimensional nanostructures. nih.gov

Hydrogen Bonding Interactions Involving the Methylamino and Carbonyl Groups

Hydrogen bonding is a primary directional force in the self-assembly of this compound. The molecule possesses both a hydrogen bond donor (the N-H of the methylamino group) and a hydrogen bond acceptor (the C=O of the carbonyl group). This arrangement allows for the formation of robust intermolecular networks.

The carbonyl group of the fluorenone core is a well-established hydrogen bond acceptor, readily interacting with protic solvents like alcohols. acs.orgnsf.gov This interaction can significantly influence the photophysical properties of the molecule, providing an efficient pathway for radiationless deactivation from the excited state. acs.orgnsf.gov The methylamino group, acting as a hydrogen bond donor, can form strong, directional bonds with the carbonyl group of an adjacent molecule, leading to the formation of chains or tapes. This interplay is critical in the formation of ordered structures like organogels and liquid crystals, where hydrogen bonding networks provide stability to the self-assembled state. rsc.orgrsc.org Studies on other fluorenone derivatives have shown that introducing substituents capable of hydrogen bonding is a key strategy for guiding self-assembly and creating functional materials. nih.govacs.org

π-π Stacking Phenomena in Self-Assembled Structures

The planar, aromatic structure of the fluorenone core is ideal for π-π stacking interactions. These non-covalent forces, arising from the interaction between electron-rich and electron-poor regions of adjacent aromatic rings, are a major driving force for the self-assembly of π-conjugated systems. acs.orgnih.gov In the case of this compound, the electron-donating methylamino group and the electron-withdrawing carbonyl group create a dipole, which can further influence the geometry and strength of the π-π stacking.

This stacking leads to the formation of columnar or lamellar structures, which are the basis for many liquid crystalline and organogel phases. rsc.orgtandfonline.com The orbital overlap resulting from strong π-π stacking can enhance charge carrier migration, a desirable property for applications in organic electronics. nih.gov The combination of π-π stacking and hydrogen bonding creates a synergistic effect, leading to the formation of stable and highly ordered supramolecular materials. rsc.orgacs.org

Self-Assembly Processes in Solution and at Interfaces

The self-assembly of fluorenone derivatives can be initiated in solution or controlled at solid-liquid interfaces to create highly ordered nanostructures.

The ability of fluorenone derivatives to form gels and liquid crystals is a direct result of their self-assembly into extended, anisotropic superstructures. rsc.orgcore.ac.uk

Organogels: Low-molecular-weight gelators (LMWGs) based on fluorenone can immobilize solvent molecules within a three-dimensional fibrous network formed through self-assembly. rsc.org The formation of these "π-gelators" is driven by a combination of hydrogen bonding and π-π stacking interactions. rsc.org The resulting gels are often stimuli-responsive, with the gel-sol transition being triggered by heat, light, or chemical inputs. rsc.org For instance, fluorenone-based donor-acceptor-donor triads have been shown to form supramolecular gels that respond to multiple stimuli. rsc.org

Liquid Crystalline Phases: The rigid, rod-like shape of many fluorenone derivatives promotes the formation of liquid crystalline (LC) phases. tandfonline.com By attaching flexible side chains (e.g., alkyl or alkoxy groups) to the rigid core, researchers have synthesized fluorenone compounds that exhibit various mesophases, such as smectic and columnar phases, upon heating. core.ac.uktandfonline.com These materials are of interest for their potential use in electro- or photoluminescent devices. core.ac.uk

Table 1: Examples of Liquid Crystalline Phases in Fluorenone Derivatives This table is generated based on data from cited research papers and is for illustrative purposes.

| Compound Type | Side Chains | Observed Mesophases | Reference |

|---|---|---|---|

| Fluorenone MIDA Boronates | Alkyl or Alkoxy | Smectic A (SmA) | tandfonline.com |

| 2-Alkoxy-7-bromofluorenes | Alkoxy (C10-C16) | Smectic E (SmE), Smectic A (SmA) | tandfonline.com |

| Polycatenar Fluorenones | Not specified | Columnar, Double Gyroid (Ia3d), Triple Network (Im3m) | core.ac.uk |

| Dispirofluorene Derivative | Tris(hexadecyloxy)benzamide | Lamellar, 2D Rectangular | rsc.org |

The self-assembly of fluorenone derivatives can be precisely controlled on atomically flat surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net Using techniques like scanning tunneling microscopy (STM), it is possible to visualize the formation of two-dimensional (2D) molecular networks. The structure of these self-assembled monolayers is highly dependent on factors like the solvent used and the concentration of the solution. researchgate.net

For example, 2,7-ditridecyloxy-9-fluorenone has been shown to form different 2D patterns depending on the polarity of the solvent, demonstrating that the intermolecular and molecule-substrate interactions can be finely tuned to control the resulting nanoarchitecture. researchgate.net This bottom-up approach is a powerful method for constructing functional supramolecular nanostructures on solid supports. researchgate.net

Multi-Stimuli-Responsive Behaviors in Supramolecular Systems (e.g., solvatofluorochromism, acidochromism)

A key feature of supramolecular systems built from fluorenone derivatives is their ability to respond to external stimuli with a change in their physical or chemical properties, particularly their optical output. rsc.orgresearchgate.net

Solvatofluorochromism: This refers to the change in a compound's fluorescence color depending on the polarity of the solvent. The photophysical properties of fluorenone derivatives are often extremely sensitive to their microenvironment. acs.org The introduction of an electron-donating group, such as a methylamino group, can lead to significant solvatochromic shifts. acs.org This behavior arises from the change in the dipole moment of the molecule upon excitation and how it is stabilized by surrounding solvent molecules.

Acidochromism: This is the reversible color change a compound undergoes in response to a change in pH. The methylamino group in this compound can be protonated by an acid, while the carbonyl oxygen can interact with Lewis acids. These interactions alter the electronic structure of the π-conjugated system, leading to a change in its absorption and emission properties. rsc.orgrsc.org Fluorenone-based D-A dyes have been reported to exhibit acidochromism, making them useful as chemical indicators. rsc.org For example, the fluorescence of some systems can be significantly quenched by the addition of an acid like trifluoroacetic acid (TFA). rsc.org

Other stimuli-responsive behaviors observed in fluorenone-based systems include thermochromism (color change with temperature), electrochromism (color change with applied voltage), and mechanofluorochromism (fluorescence change upon mechanical grinding). rsc.orgresearchgate.netrsc.org These properties make fluorenone-based supramolecular materials highly promising for applications in sensors, actuators, and smart displays. researchgate.net

Table 2: Stimuli-Responsive Behavior in Fluorenone-Based Systems This table is generated based on data from cited research papers and is for illustrative purposes.

| Stimulus | System | Observed Response | Reference |

|---|---|---|---|

| Acid (Acidochromism) | Fluorenone-based D-A-D triads | Color change, gel-sol transition | rsc.org |

| Solvent (Solvatochromism) | Aminofluorenone derivatives | Change in fluorescence properties | acs.org |

| Temperature (Thermofluorochromism) | Fluorenoviologen ionic liquid crystals | Fluorescence color change from green to blue | researchgate.net |

| Voltage (Electrofluorochromism) | Fluorenoviologen ionic liquid crystals | Voltage-triggered fluorescence quenching | researchgate.net |

Applications in Advanced Materials Science and Chemical Probes Non Biological Contexts

Utilization in Organic Electronics and Optoelectronic Devices

The rigid and planar nature of the fluorenone scaffold, combined with its inherent luminescence, makes its derivatives, such as 1-(Methylamino)-9H-fluoren-9-one, attractive candidates for use in organic electronic and optoelectronic devices. Their application in Organic Light-Emitting Diodes (OLEDs) is an area of significant research.

Development of Fluorenone-Based Emitters for OLEDs

Fluorenone derivatives are actively being developed as emitters in OLEDs. tandfonline.commdpi.com Their molecular structure can be tailored to produce a range of emission colors and to enhance device efficiency. tandfonline.comacs.org The introduction of different substituent groups on the fluorenone core allows for fine-tuning of the material's electronic properties and, consequently, the color of the emitted light. mdpi.comacs.org For instance, the incorporation of electron-donating groups, like the methylamino group, can facilitate intramolecular charge transfer (ICT), which often leads to a shift in emission to longer wavelengths (red-shift).

Research has demonstrated that fluorenone-based materials can serve as efficient emitters in OLEDs, producing orange and red electroluminescence. tandfonline.comresearchgate.net In one study, doped devices using a 1,3-bis(N-carbazolyl)benzene (mCP) host and fluorenone derivatives as emitters achieved a maximum external quantum efficiency of up to 2.54% and a maximum brightness of 7509.14 cd/m². researchgate.net The performance of these OLEDs is highly dependent on the compatibility between the emitter and the host material. tandfonline.comresearchgate.net

Table 1: Performance of Doped OLED Devices with Fluorenone-Based Emitters

| Emitter Compound in Host | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Electroluminescence Max. (nm) | CIE (x, y) |

|---|---|---|---|---|---|---|

| Compound 2 in mCP | 7509.14 | 15.73 | 8.13 | 2.54 | 588 | (0.52102, 0.43609) |

| Compound 3 in mCP | 3742.87 | 2.14 | 1.55 | 1.06 | 660 | (0.60724, 0.38766) |

Data sourced from a study on fluorenone derivatives for fluorescent OLEDs. researchgate.net "Compound 2" and "Compound 3" refer to specific fluorenone derivatives synthesized in the study.

Charge Transfer Dynamics in Material Design

The design of effective optoelectronic materials hinges on a thorough understanding of their charge transfer dynamics. In molecules like this compound, the arrangement of an electron-donating group (methylamino) and an electron-accepting core (fluorenone) creates a donor-acceptor (D-A) system. This architecture is fundamental to the process of intramolecular charge transfer (ICT). acs.orgresearchgate.net

Upon photoexcitation, an electron moves from the donor to the acceptor part of the molecule, creating a charge-separated state. The efficiency of light emission depends on the radiative decay from this ICT state. The properties of the ICT can be influenced by external factors, such as the polarity of the surrounding solvent, a phenomenon known as solvatochromism. acs.orgunica.it This sensitivity allows for the tuning of emission colors. acs.org Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to model the excited states and understand the different emission pathways, which can include fluorescence, phosphorescence, and delayed fluorescence. acs.org

Design and Synthesis of Chemosensors and Analytical Probes

The responsive fluorescence of fluorenone derivatives makes them excellent platforms for creating chemosensors to detect a variety of analytes in non-biological settings.

Detection Mechanisms Beyond Biological Sensing

The electron-deficient ketone group in the fluorenone structure can interact with electron-rich analytes, forming the basis for various sensing mechanisms. nih.govacs.org This has been exploited to develop probes for anions and metal ions. nih.govnih.gov

A significant application is the detection of specific anions like iodide (I⁻). nih.govacs.orgnih.gov Sensors have been designed where the interaction with iodide inhibits the intramolecular charge transfer process, leading to a "turn-on" fluorescence response. nih.govacs.orgnih.gov For example, two fluorenone-based sensors demonstrated high selectivity and sensitivity for iodide ions with very low detection limits of 8.0 and 11.0 nM, respectively. nih.govacs.orgnih.gov The mechanism involves the inhibition of both ICT and C=N isomerization upon binding with iodide. nih.govnih.gov Other mechanisms for anion detection include the formation of hydrogen bonds between the sensor and the anion, or nucleophilic addition to the sensor molecule. unica.it For instance, cyanide (CN⁻) can be detected through a nucleophilic Michael addition to a sensor, which alters its photophysical properties. unica.it

Fluorenone-based probes have also been developed for detecting metal ions. nih.govnih.govmdpi.com For example, a fluorene (B118485) derivative was shown to have high sensitivity and selectivity for Zinc ions (Zn²⁺). nih.govucf.eduacs.org

Multi-Mode Detection Strategies

To improve the accuracy and reliability of chemical sensing, researchers are developing probes that offer multi-modal detection capabilities. nih.govnih.gov A single sensor can be engineered to produce changes in multiple output signals, such as both a color change (colorimetric) and a change in fluorescence (fluorometric). nih.govnih.gov

For example, a sensor might exhibit a visible color change while its fluorescence is simultaneously enhanced or quenched upon interaction with an analyte. nih.gov This dual-channel response provides a built-in cross-check, minimizing the chance of false-positive results. nih.gov The development of such multi-modal probes is driven by the need for more robust and dependable analytical tools in various fields. nih.govnih.gov Some fluorenone-based sensors have demonstrated this capability, showing both fluorescent and colorimetric responses to certain ions. nih.govnih.gov The reversibility of some sensors, where the signal can be turned on and off by the sequential addition of different ions (e.g., I⁻ and Cu²⁺), further enhances their practical utility and allows for the creation of molecular logic gates. nih.govnih.gov

Role in Polymer Chemistry and Functional Polymer Synthesis

The this compound unit can be incorporated into polymer chains as a monomer or a functional building block, imparting its unique optical and electronic properties to the resulting macromolecule. mdpi.comresearchgate.net

Fluorene-containing polymers are known for their good thermal stability and charge transport properties. mdpi.commdpi.com By creating copolymers that alternate fluorene units with other functional groups, such as benzotriazole, materials with tunable emission and electrical properties can be synthesized. mdpi.com These donor-acceptor copolymers have been investigated for their potential in optoelectronic applications, including organic field-effect transistors (OFETs). mdpi.com The synthesis of such polymers is often achieved through methods like the Suzuki coupling reaction. mdpi.com

Furthermore, fluorene-based structures are used in the preparation of materials for various applications. For example, 9-fluorenemethanol, derived from fluorene, is an important intermediate in the synthesis of protecting groups used in peptide synthesis and has applications in medicine. google.com The functionalization of fluorene, such as in the creation of 9,9-bis(methoxymethyl)fluorene, can yield compounds useful as internal electron donors in Ziegler-Natta catalysts for producing polypropylene. chemicalbook.com The versatility of fluorene and its derivatives in synthesis makes them valuable components in the creation of a wide range of functional polymers and materials. researchgate.netnih.govambeed.com

As Monomers for High-Performance Polymers

Fluorenone and its derivatives are valuable monomers for synthesizing high-performance polymers, particularly polyimides, due to the exceptional thermal stability and desirable optical properties imparted by the fluorene group. While direct polymerization of this compound is not widely documented, the use of structurally similar fluorene-containing diamines and dianhydrides in polyimide synthesis is well-established. mdpi.comgoogle.com

These polymers are created through polycondensation reactions. For instance, a fluorene-containing dianhydride, 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn), can be reacted with various aromatic diamines to produce polyimide resins. mdpi.com The incorporation of the bulky, rigid fluorene unit into the polymer backbone disrupts chain packing, which can improve the solubility of the resulting polyimide without sacrificing thermal performance. mdpi.com This allows for solution-based processing to create flexible, tough, and optically transparent films. mdpi.com

The key advantages of incorporating fluorenone-like structures into polyimide chains include:

High Thermal Stability: The aromatic nature and rigidity of the fluorene skeleton contribute to very high glass transition temperatures (Tg), often exceeding 400 °C, and excellent thermal endurance at elevated temperatures. mdpi.com

Good Optical Transparency: The structure of these monomers can lead to the formation of polyimide films with good optical transmittance and low yellowing, which is crucial for applications in flexible displays and optoelectronics. mdpi.comgoogle.com

Improved Processability: Unlike many conventional aromatic polyimides that are insoluble and intractable, fluorene-based polyimides can exhibit good solubility in polar aprotic solvents, enabling easier processing. mdpi.commdpi.com

Table 1: Properties of High-Performance Polyimides Derived from Fluorene-Containing Monomers This table summarizes typical properties achieved by incorporating fluorene structures into polyimide backbones, as specific data for polymers from this compound is not available.

| Property | Typical Value/Observation | Rationale for Performance | Source(s) |

|---|---|---|---|

| Glass Transition Temp. (Tg) | > 420 °C | The rigid fluorene backbone restricts segmental motion of polymer chains. | mdpi.com |

| Optical Transmittance (@500nm) | > 80.0% | Bulky fluorene groups hinder the formation of charge-transfer complexes that cause color. | mdpi.com |

| Solubility | Soluble in NMP, DMAc, DMSO | The non-coplanar structure created by the fluorene unit disrupts chain packing. | mdpi.com |

| Tensile Strength | > 110 MPa | The inherent rigidity and aromatic character of the polymer chain. | mdpi.com |

| Coefficient of Thermal Expansion (CTE) | 31.8–45.8 (10⁻⁶/K) | The stable, rigid molecular structure minimizes dimensional changes with temperature. | mdpi.com |

As Modifiers for Polymeric Materials

Fluorenone derivatives serve as effective modifiers for other classes of polymers, most notably epoxy resins. When added to an epoxy formulation, the fluorenone structure can significantly enhance the material's physical properties. jinjingchemical.comresearchgate.net The primary mechanism involves the introduction of the rigid and bulky fluorene group into the cross-linked polymer network. This addition restricts the mobility of the polymer chains, leading to a marked improvement in thermal and mechanical characteristics. researchgate.net

Research has shown that epoxy resins modified with fluorene-containing compounds exhibit:

Improved Thermal Stability: Fluorene-modified epoxies demonstrate superior performance at high temperatures compared to standard bisphenol A epoxy resins. researchgate.net

Lower Moisture Uptake: The hydrophobic nature of the fluorene structure can result in cured resins that absorb less moisture than conventional epoxies. researchgate.net

These enhanced properties make fluorenone-modified epoxy resins potential candidates for applications requiring high performance under demanding conditions, such as high-temperature adhesives, advanced composite matrices, and protective coatings. researchgate.net

Catalytic Applications of this compound Derivatives

While the specific catalytic activity of this compound is not detailed in available literature, the synthesis of its derivatives and related fluorenone structures heavily relies on catalysis. These methods are crucial for building the fluorenone scaffold and functionalizing it for various applications. Two prominent catalytic systems are those based on palladium and Lewis acids like boron trifluoride.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the synthesis of fluorenones and their derivatives through methods like C-H activation and annulation reactions. nih.govacs.org One efficient route involves the dual C-H functionalization of benzophenone (B1666685) derivatives via an oxidative dehydrogenative cyclization. acs.org This process provides a direct and atom-economical pathway to the fluorenone core. Another approach is the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes, which avoids the use of harsh oxidizing agents. nih.gov

Boron Trifluoride (BF₃·OEt₂)-Catalyzed Synthesis: The Lewis acid boron trifluoride etherate (BF₃·OEt₂) is an effective catalyst for synthesizing highly functionalized fluorene derivatives. rsc.orgthieme-connect.de For example, it catalyzes the reaction between 9-(phenylethynyl)-9H-fluoren-9-ols and various aminobenzamides to construct complex molecules containing the fluorene skeleton. rsc.orgthieme-connect.dedoaj.org Studies optimizing these reactions have shown that BF₃·OEt₂ is often the most suitable catalyst compared to others like p-TsOH, FeCl₃, and AlCl₃, which may result in lower yields or no reaction at all. thieme-connect.de

Table 2: Catalytic Systems for the Synthesis of Fluorenone and Fluorene Derivatives

| Catalyst System | Reactants | Product Type | Key Findings | Source(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / Ag₂O / TFA | Benzophenone derivatives | Fluorenone derivatives | Provides an effective route via dual C-H functionalization and oxidative cyclization. | acs.org |

| Pd(dba)₂ / P(o-tol)₃ | 2-Haloarenecarboxaldehydes + Aryne Precursors | Fluorenone derivatives | Achieves annulation of arynes, avoiding harsh oxidizing agents. | nih.gov |

| BF₃·OEt₂ | 9-(phenylethynyl)-9H-fluoren-9-ols + 2-aminobenzamides | Functionalized Fluorene Derivatives | Found to be the most suitable catalyst, providing excellent yields. Other Lewis acids were less effective. | rsc.orgthieme-connect.de |

Non-Silver Photosensitive Materials Derived from Fluorenones

Fluorenone derivatives represent an important class of non-silver photosensitive materials. These materials are utilized in imaging and printing technologies where an image is formed without the use of traditional silver halide chemistry. The core principle of these materials relies on the photoconductive properties of the fluorenone structure.

The imaging process generally involves the following steps:

Charging: The photosensitive material, typically in the form of a film or plate, is given a uniform electrostatic charge in the dark.

Exposure: The material is then exposed to light in the pattern of an image. In the areas struck by light, the fluorenone derivative absorbs photons and becomes conductive, allowing the electrostatic charge to dissipate. The areas that remain dark retain their charge.

Development & Fixing: A toner, which is a fine, charged powder, is applied to the surface. The toner adheres only to the charged areas (the unexposed parts), creating a visible image. This image is then permanently fixed to the surface, often by applying heat.

The high fluorescence quantum yield and photostability of the fluorenone core make it an ideal candidate for such applications. acn.edu.au While specific data for this compound is limited, the general class of fluorenone derivatives is recognized for its utility in this technological field.

Coordination Chemistry of 1 Methylamino 9h Fluoren 9 One and Its Derivatives

Design Principles for 1-(Methylamino)-9H-fluoren-9-one as a Ligand

This compound is an attractive ligand for the formation of metal complexes due to the presence of two potential donor sites: the oxygen atom of the fluorenone carbonyl group and the nitrogen atom of the methylamino group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

The design of this ligand incorporates several key features:

Bidentate Nature: The proximate arrangement of the carbonyl oxygen and the methylamino nitrogen facilitates the formation of a stable chelate ring with a metal ion. Chelation enhances the thermodynamic stability of the resulting complex compared to monodentate ligands.

Hard-Soft Acid-Base Principles: The ligand possesses a "hard" oxygen donor and a borderline "soft" nitrogen donor. This allows for selective coordination with a range of metal ions. Hard metal ions are expected to preferentially bind to the oxygen atom, while softer metal ions will have a greater affinity for the nitrogen atom.

Steric Factors: The steric hindrance around the methylamino group is relatively small, allowing for coordination to a variety of metal centers without significant steric repulsion.

Based on these principles, this compound is anticipated to form stable complexes with various transition metals. The properties of these complexes will be influenced by the nature of the metal ion, its oxidation state, and the coordination geometry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be crucial to obtain crystalline products suitable for characterization.

The primary coordination mode anticipated for this compound is as a bidentate ligand, coordinating through the carbonyl oxygen and the methylamino nitrogen. This would result in the formation of a five-membered chelate ring.

In some instances, particularly in the formation of polynuclear complexes, the carbonyl oxygen could potentially act as a bridging ligand between two metal centers. However, the bidentate chelation is expected to be the most prevalent coordination mode.

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would exhibit characteristic stretching frequencies for the C=O (carbonyl) and N-H (methylamino) groups. Upon coordination to a metal ion, these frequencies are expected to shift.

C=O Stretching Frequency: The coordination of the carbonyl oxygen to a metal center would lead to a decrease in the C=O stretching frequency (νC=O). This is due to the donation of electron density from the carbonyl oxygen to the metal ion, which weakens the C=O bond.

N-H Stretching Frequency: Similarly, the coordination of the methylamino nitrogen to the metal center would result in a shift in the N-H stretching frequency (νN-H).

The observation of these shifts in the IR spectrum provides strong evidence for the coordination of the ligand to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* transitions within the fluorenone chromophore. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may appear.

Bathochromic or Hypsochromic Shifts: The coordination to a metal ion can cause a red shift (bathochromic) or a blue shift (hypsochromic) of the ligand-centered transitions, depending on the nature of the metal ion and the extent of electronic interaction.

Charge Transfer Bands: The appearance of new absorption bands in the visible region is often indicative of charge transfer transitions between the ligand and the metal, providing further evidence of complex formation.

| Spectroscopic Data for a Hypothetical Metal Complex of this compound | |

| Technique | Expected Observation upon Complexation |

| Infrared (IR) Spectroscopy | Shift of ν(C=O) to lower frequency |

| Shift of ν(N-H) | |

| UV-Visible (UV-Vis) Spectroscopy | Shift in ligand-based π-π* and n-π* transitions |

| Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands |

Electronic and Magnetic Properties of Coordinated Systems

The electronic and magnetic properties of metal–this compound complexes would be highly dependent on the choice of the metal ion and its oxidation state.

Diamagnetic Complexes: If the metal ion is diamagnetic (e.g., Zn(II), Cd(II)), the resulting complex will also be diamagnetic.

Paramagnetic Complexes: If the metal ion is paramagnetic (e.g., Cu(II), Ni(II), Co(II)), the complex will exhibit magnetic properties. The magnetic moment of the complex can provide information about the number of unpaired electrons and the coordination geometry. For instance, studies on related fluorenone-based ligands have shown that the geometry of the metal complexes can be octahedral. researchgate.netepa.gov

The electronic properties of the complexes can be tuned by varying the metal ion. For example, the incorporation of redox-active metal ions could lead to complexes with interesting electrochemical behavior.

Reactivity and Catalytic Potential of Metal–this compound Complexes

The metal complexes of this compound could exhibit interesting reactivity and catalytic potential. The coordinated metal center can act as a Lewis acid, activating substrates for various chemical transformations.

While specific catalytic applications for this particular ligand are not reported, related fluorenone-based systems have been explored in different catalytic reactions. For example, some fluorenone derivatives have been used in the synthesis of polymers and dyes. ujpronline.com The catalytic activity of such complexes would depend on factors such as the lability of the ligands, the accessibility of the metal center, and the ability of the metal to cycle between different oxidation states.

Potential areas of catalytic application for metal–this compound complexes could include:

Oxidation Reactions: The fluorenone moiety itself can be involved in redox processes, and its coordination to a metal ion could enhance its catalytic activity in oxidation reactions.

Coupling Reactions: The complexes could potentially catalyze various cross-coupling reactions, a common application for transition metal complexes.

Lewis Acid Catalysis: The metal center in the complex can function as a Lewis acid to catalyze a range of organic transformations.

Further research is required to synthesize and explore the catalytic potential of these complexes in various chemical reactions.

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Highly Functionalized 1-(Methylamino)-9H-fluoren-9-one Analogs

The development of novel and efficient synthetic methodologies is crucial for exploring the full potential of this compound analogs. Current research into the synthesis of highly substituted fluorenones points toward several promising strategies that could be adapted for this specific compound.

One emerging area is the use of metal-free oxidative cyclization. For instance, a method utilizing tert-butyl hydroperoxide (TBHP) as a promoter for the cross-dehydrogenative coupling (CDC) of N-methyl-2-(aminomethyl)biphenyls has proven effective for creating various fluorenones. This approach is compatible with numerous functional groups, offering a versatile route to complex structures.

Palladium-catalyzed reactions also represent a powerful tool. Techniques such as the dual C–H functionalization of benzophenones and the cyclocarbonylation of o-halobiaryls provide concise and effective pathways to the fluorenone core. These methods demonstrate excellent functional group compatibility, which would be advantageous for synthesizing a diverse library of this compound derivatives with tailored properties.

Future strategies will likely focus on improving efficiency, reducing environmental impact, and enabling precise control over functionalization at various positions on the fluorenone scaffold. The adaptation of these advanced synthetic methods will be instrumental in generating novel analogs for further investigation.

Development of Advanced Analytical and Characterization Methodologies for Complex Systems

As more complex analogs of this compound are synthesized, sophisticated analytical techniques are required for their thorough characterization. Standard spectroscopic methods provide a baseline for structural elucidation.

Standard and Advanced Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for determining the precise connectivity of atoms. Techniques like COSY and HSQC can elucidate proton-proton and proton-carbon interactions within complex fluorenone derivatives.

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify key functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the electronic transitions within the molecule, which is crucial for understanding its photophysical properties.